molecular formula C11H18S B097192 2-Heptylthiophene CAS No. 18794-78-0

2-Heptylthiophene

Cat. No.: B097192
CAS No.: 18794-78-0
M. Wt: 182.33 g/mol
InChI Key: FGGZOCMVJAJPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Thiophene-Based Conjugated Systems Research

Thiophene-based conjugated systems are a significant class of organic materials extensively studied for their electronic and optical properties. beilstein-journals.orgresearchgate.net These properties arise from the delocalized π-electrons along the polymer backbone. The versatility of thiophene (B33073) chemistry allows for the tuning of these properties by modifying the substituent groups on the thiophene ring. beilstein-journals.org The introduction of alkyl side chains, such as the heptyl group in 2-Heptylthiophene, is a common strategy to improve the solubility and processability of the resulting polymers, which is crucial for their application in electronic devices. uobasrah.edu.iq

Significance as a Monomeric Unit and Molecular Building Block

This compound is a crucial monomer for the synthesis of poly(3-heptylthiophene) (P3HT), a well-studied conductive polymer. researchgate.netmdpi.com The "3" in P3HT indicates that the heptyl group is at the 3-position of the thiophene ring in the polymer chain, which is achieved through the polymerization of monomers like 2-bromo-3-heptylthiophene. The resulting polymer, poly(3-alkylthiophene) or P3AT, is a class of materials known for good solubility, processability, and environmental stability. uobasrah.edu.iq

The regioregularity of the polymer, which refers to the specific arrangement of the side chains along the polymer backbone, significantly impacts the material's properties. rsc.org Head-to-tail (HT) coupling of the monomer units leads to a more planar backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility. rsc.org Various synthetic methods, such as Grignard metathesis (GRIM) polymerization, have been developed to achieve high regioregularity in P3HT and its analogues. researchgate.netbeilstein-journals.org

Overview of Academic Research Areas for this compound and its Analogues

Research involving this compound and its derivatives is diverse and spans several key areas of materials science and organic electronics.

A primary focus is on the synthesis of regioregular poly(3-alkylthiophenes) to optimize their electronic properties for device applications. rsc.orgbeilstein-journals.org This includes the development of new catalytic systems and polymerization techniques. rsc.org For instance, the Kumada catalyst transfer polymerization (KCTP) is a preferred method for synthesizing regioregular P3HT due to its use of readily available reagents and mild reaction conditions. beilstein-journals.org

Another significant area of research is the development of block copolymers incorporating P3HT segments. For example, block copolymers like poly(3-hexylthiophene)-b-polystyrene (P3HT-b-PS) have been synthesized to control the morphology of the active layer in organic solar cells. mdpi.com The self-assembly of such block copolymers can lead to well-defined nanostructures that improve device performance. acs.org

Furthermore, researchers are exploring the use of P3HT and its analogues in a variety of applications beyond traditional organic electronics. These include its use as a protective coating for cathode materials in lithium-ion batteries and in biomedical applications such as photoactive nanowebs for enhancing neurogenesis. researchgate.netacs.orgthno.org

The study of analogues of P3HT, where the thiophene ring is replaced by or combined with other heterocyclic units, is another active research direction. For example, polymers incorporating thiazole (B1198619) units have been synthesized to create materials with deeper HOMO levels, leading to higher open-circuit voltages in organic solar cells. acs.org The introduction of units like dibenzothiophene (B1670422) (DBT) and dibenzofuran (B1670420) (DBF) into the polymer backbone allows for the tuning of electrochromic properties. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-heptylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGZOCMVJAJPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172121
Record name 2-Heptylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18794-78-0
Record name 2-Heptylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18794-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-heptylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Polymerization Mechanisms and Controlled Synthesis of Poly 2 Heptylthiophene Analogues

Catalyst-Transfer Polycondensation (CTP) Mechanisms

Catalyst-transfer polycondensation (CTP) represents a paradigm shift in the synthesis of conjugated polymers, moving from traditional step-growth methods to a controlled, chain-growth mechanism. umich.edu This innovation has enabled the production of well-defined poly(alkylthiophenes) with predetermined molecular weights and low polydispersity. The core principle of CTP is that the metal catalyst, after initiating polymerization, remains associated with the growing polymer chain and "walks" along it during the addition of each new monomer unit. nih.govnih.govacs.org

Nickel-Catalyzed Chain-Growth Polymerization

Nickel-catalyzed CTP, often referred to as Kumada Catalyst-Transfer Polycondensation (KCTP) or Grignard Metathesis (GRIM) polymerization, is the most established method for synthesizing highly regioregular poly(3-alkylthiophenes). rsc.orgnih.gov The process typically involves four key steps: the creation of dihalogenated thiophene (B33073) monomers, in-situ formation of an organometallic Grignard monomer, initiation by a nickel catalyst, and the intramolecular migration of the catalyst that propagates the polymer chain. researchgate.net

The polymerization is initiated by treating a 2-bromo-3-alkyl-5-iodothiophene monomer with a Grignard reagent like isopropyl magnesium chloride to form the active monomer, 2-bromo-5-chloromagnesio-3-alkylthiophene. researchgate.netnih.gov A nickel(II) complex, commonly featuring a bidentate phosphine (B1218219) ligand such as Ni(dppp)Cl₂ or Ni(dppe)Cl₂, is then introduced as the catalyst. researchgate.netru.nl The polymerization proceeds via a living chain-growth mechanism, where the Ni catalyst transfers intramolecularly to the terminal carbon-bromine bond of the elongating polymer chain after each monomer coupling event. nih.govacs.org This mechanism ensures that the catalyst remains attached to a single polymer chain, allowing for excellent control over the polymer's final structure. nih.gov

The choice of catalyst and ligands is crucial for successful polymerization. Studies have shown that bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are highly effective in promoting controlled polymerization and achieving high regioregularity. nih.govacs.org

Table 1: Nickel Catalyst Systems in Chain-Growth Polymerization of Thiophene Analogues

Catalyst/Initiator Monomer Key Findings Reference
Ni(dppp)Cl₂ 2-bromo-5-chloromagnesio-3-hexylthiophene Enables controlled, chain-growth polymerization with low polydispersity. The mechanism involves catalyst transfer. nih.gov, acs.org
Ni(dppe)Cl₂ 2-bromo-5-chloromagnesio-3,4-dihexylthiophene Monomers with alkyl groups ortho to the magnesium can inhibit the second transmetalation step, halting polymerization. ru.nl
o-tolyl–Ni catalyst / Ni(dppp)Cl₂ in flow reactor 2,5-dibromo-3-hexylthiophene Continuous-flow synthesis allows for precise molecular weight control and scale-up of P3HT production. beilstein-journals.org, nih.gov

Palladium-Catalyzed Direct Arylation Polymerization

Palladium-catalyzed Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods. rsc.org It circumvents the need for pre-metalated monomers (like Grignard or organotin reagents) by directly forming carbon-carbon bonds through the activation of C-H bonds. mdpi.comdntb.gov.ua This reduces synthetic steps and avoids the generation of toxic organometallic byproducts. mdpi.com

In a typical DArP reaction for synthesizing polythiophene analogues, a dihalo-monomer is coupled with a monomer bearing active C-H bonds. The synthesis of regioregular, end-capped poly(3-hexylthiophene) has been achieved by the palladium-catalyzed polycondensation of 2-bromo-3-hexylthiophene, using aryl bromides or iodides as capping agents. nih.gov The catalytic system often consists of a palladium precursor, such as Pd₂(dba)₃·CHCl₃, a phosphine ligand like P(2-MeOC₆H₄)₃, a carboxylic acid additive (e.g., pivalic acid), and a base like Cs₂CO₃. mdpi.comdntb.gov.ua

A significant challenge in DArP is preventing undesirable side reactions, such as homocoupling or cross-linking at incorrect C-H positions, which can lead to structural defects and insoluble materials. mdpi.comacs.org Recent advancements include the use of mixed-ligand systems or dual-catalytic approaches to enhance selectivity and control. For instance, a combined Ag-Pd catalytic system, where a silver-carboxylate acts as the C-H activating agent and a palladium complex performs the C-C coupling, has been shown to induce chain-growth characteristics in the polymerization of poly(3-hexylthiophene). acs.org

Table 2: Palladium Catalyst Systems for Direct Arylation Polymerization (DArP)

Catalyst System Monomers Key Findings Reference
Pd₂(dba)₃·CHCl₃ / P(2-MeOC₆H₄)₃ / Pivalic acid / Cs₂CO₃ Dibromoisoindigo and 1,2-dithienylethene Successfully produced a high molecular weight donor-acceptor polymer with a well-controlled structure. mdpi.com, dntb.gov.ua
Pd(OAc)₂ / SPhos / K₂CO₃ 2-bromo-3-hexylthiophene and aryl halides Achieved synthesis of regioregular head-to-tail P3HT with controlled aryl end-caps. nih.gov
PEPPSI-iPr (Pd source) / Ag-carboxylate 3-hexylthiophene Dual-catalytic system promotes chain-growth kinetics and low dispersities. acs.org

Oxidative Polymerization Techniques for Conjugated Poly(alkylthiophenes)

Oxidative polymerization is one of the most direct and widely used methods for synthesizing poly(3-alkylthiophenes). researchgate.net The technique typically employs an oxidative coupling agent, most commonly anhydrous ferric chloride (FeCl₃), in a suitable solvent like chloroform (B151607). scielo.brwikipedia.org This method is valued for its simplicity and scalability. scielo.br

The polymerization of 3-alkylthiophenes with FeCl₃ is generally believed to proceed through a radical mechanism. wikipedia.orgredalyc.org The reaction is initiated by the oxidation of the monomer to a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain. However, this process offers limited control over the coupling positions, often resulting in polymers with a mix of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. researchgate.net Consequently, the regioregularity of poly(3-alkylthiophenes) produced by this method is typically in the range of 70-90% HT content. researchgate.netscielo.br

Table 3: Influence of Reaction Conditions on FeCl₃ Oxidative Polymerization of Poly(3-alkylthiophenes)

Variable Condition Effect on Polymer Properties Reference
Solvent Chloroform vs. Dichloromethane (B109758) A slight decrease in molecular weight and broadening of molecular weight distribution was observed in CH₂Cl₂ compared to CHCl₃. researchgate.net, scielo.br
Reaction Atmosphere Anhydrous/degassed vs. bench-top (exposed to air/water) A slight increase in molecular weight was observed for reactions exposed to the atmosphere. researchgate.net
Oxidant Ratio 4-5 molar equivalents of FeCl₃ vs. reduced ratio Decreasing the oxidant-to-monomer ratio has only a small effect on the polymer structure. researchgate.net

Control of Regioregularity in Poly(2-Heptylthiophene) Analogues

Regioregularity, which describes the specific arrangement of monomer units in the polymer chain, is a critical factor governing the properties of poly(alkylthiophenes). The three possible diad linkages are 2,5' (head-to-tail, HT), 2,2' (head-to-head, HH), and 5,5' (tail-to-tail, TT). researchgate.net A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-orbital overlap, increases crystallinity, and improves charge carrier mobility. rsc.org

Different synthetic methods offer varying levels of control over regioregularity.

Catalyst-Transfer Polycondensation (CTP) : Nickel-catalyzed KCTP (or GRIM) is the premier method for producing poly(alkylthiophenes) with exceptionally high regioregularity, often exceeding 99% HT content. rsc.orgscientific.net The mechanism, where the catalyst remains on the chain end and directs the coupling, inherently favors the formation of HT linkages. researchgate.net Similarly, palladium-catalyzed DArP has also been shown to produce highly regioregular poly(3-hexylthiophene). nih.gov

Oxidative Polymerization : This method provides significantly less control, typically yielding polymers with 70-90% HT linkages. researchgate.net The radical coupling mechanism does not strongly discriminate between the different reactive sites on the thiophene ring. However, some studies suggest that regioregularity can be improved by adjusting reaction conditions. For example, decreasing the monomer concentration during FeCl₃ polymerization can lead to a higher HT content. redalyc.org Another novel approach involves applying a uniform external electric field during polymerization, which was reported to align the cationic radical intermediates and significantly improve regioregularity from 57% to 75%. rsc.org

Table 4: Comparison of Regioregularity from Different Synthesis Methods

Polymerization Method Typical Catalyst/Reagent Achieved Head-to-Tail (HT) Content Reference
Kumada Catalyst-Transfer Polycondensation (KCTP) Ni(dppp)Cl₂ >99% scientific.net, rsc.org
Direct Arylation Polymerization (DArP) Pd(OAc)₂ / SPhos High (>95%) nih.gov
Oxidative Polymerization FeCl₃ 70-90% researchgate.net, scielo.br

Molecular Weight and Polydispersity Index Control in Polymer Synthesis

Control over the average molecular weight (Mn) and the breadth of the molecular weight distribution (Polydispersity Index, PDI = Mw/Mn) is essential for tailoring the physical and electronic properties of conjugated polymers.

The living, chain-growth nature of Catalyst-Transfer Polycondensation (CTP) provides excellent control over these parameters. In KCTP, the molecular weight of the resulting polymer exhibits a linear relationship with the initial monomer-to-catalyst ([M]₀/[I]₀) ratio. nih.govbeilstein-journals.org This allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices, typically with PDI values below 1.2. ethz.chmdpi.com This level of control is a hallmark of living polymerization processes. Continuous-flow reactors have further enhanced this control by enabling the precise and consistent addition of the catalyst to the monomer solution, facilitating the synthesis of various molecular weights by simply adjusting flow rates or concentrations. beilstein-journals.orgbeilstein-journals.org

In contrast, oxidative polymerization with FeCl₃ is a step-growth-like process that offers poor control over molecular weight and results in polymers with a broad PDI. scielo.brredalyc.org The final molecular weight is influenced by factors such as reaction time and monomer concentration, but a predictable, linear control as seen in CTP is not achievable. rsc.org For instance, a higher initial monomer concentration generally leads to a higher molecular weight due to increased collision frequency between reacting species. rsc.org

Table 5: Molecular Weight Control in Poly(3-hexylthiophene) Synthesis

Method Control Parameter Relationship with Molecular Weight (Mn) Polydispersity Index (PDI) Reference
KCTP (Batch) Monomer/Initiator Ratio ([M]₀/[I]₀) Mn increases linearly with [M]₀/[I]₀. Low (typically < 1.2) nih.gov, mdpi.com
KCTP (Continuous Flow) Monomer/Initiator Ratio (adjusted by flow rates/concentrations) Precise control of Mn up to ~20 kg/mol demonstrated. Low (~1.1-1.3) beilstein-journals.org

Multi-Polymerization and Hybrid Approaches for Advanced Conjugated Structures

The development of controlled polymerization techniques has opened avenues for creating complex and functional polymer architectures beyond simple linear homopolymers. These advanced structures are designed to achieve enhanced or novel electronic and physical properties.

Multi-Polymerization Approaches : These strategies involve the polymerization of multiple monomer types to build complex polymer backbones. One powerful method is multicomponent polymerization , which can be categorized into different approaches, such as the linear module approach, where all monomers are incorporated into the main chain, and the branched module approach, which introduces functional side-chain modules. nsf.gov The living nature of CTP is particularly well-suited for creating block copolymers . By sequentially adding different monomers to the reaction, well-defined diblock or multiblock copolymers can be synthesized. umich.edu For example, all-conjugated block copolymers, such as those containing alternating blocks of different poly(chalcogenophenes), have been synthesized with precise control over block length and sequence via nickel-catalyzed Kumada polymerization. nih.gov

Hybrid Approaches : These methods combine different synthetic strategies or use precursor polymers to access novel materials. One such strategy involves synthesizing telechelic conjugated macrocycles which then act as monomers in a subsequent polymerization, such as a Yamamoto polymerization, to create bridged multi-cyclic conjugated polymers. rsc.org Another innovative approach uses a "multi-potent precursor polymer." This precursor is synthesized via classic aromatic polymerization routes and can then be chemically transformed into the final, fully-conjugated polymer. europa.eu This method can overcome solubility and processing challenges often encountered with rigid, high-molecular-weight conjugated polymers. europa.eu Furthermore, hybrid structures can be formed by initiating the polymerization of a non-conjugated block from the end-group of a conjugated polymer synthesized via CTP, leading to materials with combined properties. umich.edu

These advanced synthetic strategies are crucial for developing the next generation of conjugated materials with tailored functionalities for applications ranging from organic electronics to sensing and beyond. nsf.goveuropa.eunih.gov

Advanced Spectroscopic Characterization of 2 Heptylthiophene Based Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. tandfonline.com It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide (ACPHTC) provides distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) and are indicative of the local electronic environment of each proton. The analysis of the ACPHTC derivative reveals characteristic signals for the protons on the thiophene (B33073) ring, the heptyl chain, and the cyclopropyl (B3062369) and amide groups, confirming the successful synthesis and structure of the compound. tandfonline.comingentaconnect.com

Interactive Data Table: ¹H NMR Chemical Shifts for 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide (ACPHTC)

Proton Assignment Chemical Shift (δ, ppm)
Thiophene-H7.21 (s)
Amide-NH8.23 (s)
Amino-NH₂6.45 (s)
Cyclopropyl-CH2.85 (m)
Cyclopropyl-CH₂0.81 (m), 0.59 (m)
Heptyl-CH₂ (alpha to thiophene)2.65 (t)
Heptyl-(CH₂)₅-1.60-1.28 (m)
Heptyl-CH₃0.88 (t)

(s = singlet, t = triplet, m = multiplet)

Carbon (¹³C) NMR Studies

Interactive Data Table: ¹³C NMR Chemical Shifts for 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide (ACPHTC)

Carbon Assignment Chemical Shift (δ, ppm)
Thiophene C=O165.4
Thiophene C-NH₂158.2
Thiophene C-Heptyl137.5
Thiophene C-H120.8
Thiophene C-CONH105.1
Heptyl Chain Carbons31.6, 31.5, 29.8, 29.0, 22.6, 14.1
Cyclopropyl-CH23.5
Cyclopropyl-CH₂6.5

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of ACPHTC shows characteristic absorption bands that confirm the presence of its key functional groups. tandfonline.comingentaconnect.com For instance, the N-H stretching vibrations of the amine and amide groups, the C=O stretching of the amide, and the C-H stretching of the alkyl and aromatic parts are all identifiable.

Interactive Data Table: Key FT-IR Vibrational Frequencies for 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide (ACPHTC)

Wavenumber (cm⁻¹) Vibrational Assignment
3412, 3318N-H stretching (Amine)
3265N-H stretching (Amide)
2921, 2852C-H stretching (Heptyl)
1620C=O stretching (Amide I)
1559N-H bending (Amide II)
1456C=C stretching (Thiophene ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For conjugated systems like thiophenes, this technique is essential for determining the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy difference is known as the optical band gap (Eg). The UV-Vis spectrum of the ACPHTC derivative was analyzed to determine its electronic properties. tandfonline.comingentaconnect.com The optical band gap for materials based on thiophene polymers typically falls in the range of 1.9 to 2.1 eV. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally unstable or non-volatile compounds. In the analysis of the 2-heptylthiophene derivative, ACPHTC, ESI-MS was used to confirm its molecular mass. tandfonline.comingentaconnect.com The technique generates ions in the gas phase from a solution, which are then analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z). The ESI-MS spectrum of ACPHTC showed a prominent peak corresponding to the protonated molecule [M+H]⁺, which confirms its molecular weight and elemental composition. tandfonline.comingentaconnect.com

X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis

Interactive Data Table: Crystallographic Data for 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide (ACPHTC)

Parameter Value
Crystal SystemTetragonal
Space GroupI-4
a (Å)19.2919(4)
b (Å)19.2919(4)
c (Å)17.1515(5)
Z (Molecules per unit cell)16

Data from single-crystal X-ray diffraction at 296 K. tandfonline.comingentaconnect.com

Scanning Probe Microscopy (SPM) for Surface Morphology and Nanostructure Imaging

Scanning Probe Microscopy (SPM) encompasses a suite of techniques that provide nanoscale resolution imaging and measurement of material surfaces. aip.orgacs.org For organic semiconductor materials based on this compound, SPM is indispensable for correlating the nanoscale morphology with electronic and optoelectronic properties. acs.org Key SPM techniques include Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM).

AFM is widely used to investigate the surface topography of polymer films. uobasrah.edu.iq In materials like P3HT, which is representative of this compound-based polymers, AFM reveals that surface morphology is highly dependent on processing conditions. acs.org For instance, tapping mode AFM can distinguish between amorphous regions and the semicrystalline lamellar or whisker-like crystals that form upon crystallization. cambridge.org Studies on P3HT films show that solution treatments, such as sonication and aging, promote the formation of distinct nanofibrillar structures, which are critical for efficient charge transport. acs.org The characteristics of these fibers, including their length and packing density, can be quantitatively analyzed from AFM images. acs.org The root-mean-square (R.M.S) surface roughness is another critical parameter extracted from AFM data, providing insight into the quality of the film. uobasrah.edu.iq

STM, which requires a conductive substrate, offers even higher, sub-molecular resolution, allowing for the direct visualization of individual polymer chains and their arrangement. researchgate.net This capability is crucial for understanding how polymer folding and intermolecular packing at interfaces influence the electronic properties of the resulting devices. researchgate.net

Advanced SPM modalities further enhance characterization. Conductive AFM (cAFM) and Kelvin Probe Force Microscopy (KPFM) can map local electrical properties, such as conductivity and surface potential, respectively. beilstein-journals.org These methods help to identify charge transport pathways and understand charge carrier dynamics at the nanoscale. beilstein-journals.orgbeilstein-journals.org Techniques like scanning probe tomography can even provide three-dimensional characterization of the nanostructure and the charge transport network within the bulk of the material. aip.org

The following table summarizes representative AFM findings for P3HT films, which serve as a proxy for this compound-based materials, under different processing conditions.

Preparation Method/ParameterKey Morphological FindingMeasured ValueSource
Spin Coating (Pristine Solution)Absence of clear nanofibrillar structures.- acs.org
Spin Coating (Preprocessed Solution)Clearly apparent fibrillar structures.- acs.org
Spin Coating (Chlorobenzene)Film exhibits specific surface roughness.R.M.S Roughness: 4.37 nm uobasrah.edu.iq
Spin Coating (Chlorobenzene)Film has a defined mean roughness.Mean Roughness (Ra): 4.12 nm uobasrah.edu.iq
Nanoimprint LithographySuccessful pattern transfer to P3HT layer.35-nm line grating features. d-nb.info

Electroreflectance Spectroscopy for Charge Accumulation Layer Analysis

Electroreflectance (ER) spectroscopy is a powerful, non-contact optical modulation technique used to probe the electronic properties of semiconductor materials within device structures. aps.org It is particularly valuable for analyzing the charge accumulation layer buried at the interface between an organic semiconductor and an insulator in a field-effect transistor (OFET) configuration. aps.orgresearchgate.net This technique measures the change in the reflectivity of a material in response to a modulated electric field. spiedigitallibrary.org

In the context of this compound-based materials, modeled by extensive studies on P3HT, ER spectroscopy provides direct optical information about the charge carriers within the first few nanometers of the semiconductor-insulator interface. aps.org By applying a modulating voltage to the gate of an OFET, charges are injected and removed from this layer, causing a change in the material's dielectric function, which is then detected as a change in reflectance (ΔR/R). aps.org

ER spectroscopy is part of a broader class of electromodulation techniques, including electroabsorption, that are used to probe electric field distributions and charge accumulation in organic electronic devices. spiedigitallibrary.org Another related method, Photoluminescence Electro-Modulation (PLEM) microscopy, images the spatial distribution of charges by detecting the quenching of fluorescence in the presence of charge carriers. aip.org These methods collectively provide a detailed picture of charge behavior that is essential for optimizing device performance.

The table below outlines the key information obtained from ER spectroscopy on P3HT-based devices.

Measured ParameterSignificanceTypical FindingsSource
Change in Dielectric FunctionQuantifies the optical response to charge injection in the accumulation layer.Successfully extracted via optical layer stack simulations of ER spectra. aps.org
Spatially Resolved SpectraReveals variations in charge properties along the transistor channel.Significant spectral changes observed within the first 90 µm from the contact. aps.org
Energetic Relaxation of ChargesProvides insight into charge transport mechanisms and energetic disorder.Spectral changes attributed to energetic relaxation of charges during transport. aps.org
Electric Field DistributionMaps the internal electric fields within a multilayer device structure.Field strength can be suppressed or concentrated in different layers depending on bias. spiedigitallibrary.org

Computational Chemistry and Theoretical Modeling of 2 Heptylthiophene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. nih.govmdpi.com This method is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. nih.gov DFT offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including thiophene (B33073) derivatives. mdpi.comresearchgate.net

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure, known as the optimized geometry. For 2-heptylthiophene, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The thiophene ring itself is aromatic and thus largely planar. The primary conformational flexibility arises from the rotation around the single bonds of the heptyl side chain and the bond connecting it to the thiophene ring.

Conformational analysis is performed to identify different low-energy conformers and the energy barriers between them. For molecules with flexible side chains like this compound, multiple local energy minima may exist. Theoretical studies on similar alkylthiophenes, such as poly-3-hexylthiophene, often focus on the torsional angles between adjacent thiophene units in a polymer chain to understand local deformation. ntu.edu.tw For an individual this compound molecule, the analysis would focus on the orientation of the heptyl group relative to the plane of the thiophene ring to find the most stable arrangement.

The electronic properties of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. pku.edu.cn The energy difference between these two orbitals is known as the HOMO-LUMO gap, a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. wikipedia.orgnih.gov

A small HOMO-LUMO gap generally implies high chemical reactivity and lower stability. wikipedia.orgmdpi.com In the context of organic semiconductors, the HOMO level is analogous to the valence band maximum, and the LUMO level is analogous to the conduction band minimum in inorganic semiconductors. wikipedia.org DFT calculations, often using hybrid functionals like B3LYP, have proven successful in predicting the electronic properties and energy gaps of thiophene-based systems. rdd.edu.iqresearchgate.net

PropertyDescriptionRepresentative Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital; related to ionization potential.-5.2 to -5.5
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to electron affinity.-2.5 to -2.8
HOMO-LUMO Gap Energy difference between LUMO and HOMO; indicates electronic excitation energy.2.4 to 3.0

Note: The values presented are representative for small alkylthiophene molecules and are based on typical computational results found in the literature. Actual values for this compound would require specific DFT calculations.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ).

DescriptorFormulaSignificance
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2Measures the tendency to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Indicates resistance to charge transfer.
Chemical Softness (S) S = 1 / ηReciprocal of hardness; high softness implies high reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the electrophilic nature of the molecule.

In addition to these global descriptors, local reactivity can be analyzed to identify specific atomic sites prone to electrophilic or nucleophilic attack. mdpi.comnih.govnih.gov A common method is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, where electron-rich regions (negative potential, typically colored red) indicate likely sites for electrophilic attack, and electron-poor regions (positive potential, typically blue) are susceptible to nucleophilic attack. mdpi.com For this compound, the sulfur atom and the π-system of the thiophene ring are expected to be the primary nucleophilic sites.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

To study the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. wikipedia.orgq-chem.com TD-DFT is a powerful and widely used method for calculating vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. researchgate.netrroij.com The method works by calculating the response of the ground-state electron density to a time-varying electric field, such as that from a light wave. q-chem.com

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption peak. This allows for the theoretical prediction of its UV-Vis spectrum. While highly effective for many low-lying valence excited states, standard TD-DFT can be less accurate for describing charge-transfer and Rydberg states. q-chem.comnih.gov The choice of the exchange-correlation functional is crucial for obtaining accurate results, with range-separated hybrid functionals like CAM-B3LYP often providing improved performance for certain types of excitations. nih.gov

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.5 - 4.8258 - 275> 0.5
S0 → S25.1 - 5.4230 - 243< 0.1
S0 → S35.6 - 5.9210 - 221~ 0.2

Note: This table presents hypothetical TD-DFT results for this compound, illustrating the type of data generated. The values are based on typical π → π transitions in thiophene-based chromophores.*

Charge Transfer Dynamics and Exciton (B1674681) Behavior Modeling

In condensed phases, such as thin films or aggregates relevant to organic electronics, the interactions between this compound molecules become critical. When a molecule absorbs a photon, it forms an exciton—a bound state of an electron and a hole. rsc.org The behavior of these excitons determines the material's optoelectronic properties.

Theoretical modeling is used to understand exciton diffusion and charge transfer between adjacent molecules. nih.gov Excitons can be of two main types: Frenkel excitons, which are tightly bound and localized on a single molecule, and charge-transfer (CT) excitons, where the electron and hole are located on neighboring molecules. acs.orgarxiv.org

Computational models can estimate the electronic coupling (transfer integral) between molecules, which dictates the rate of charge hopping from one molecule to another. ntu.edu.tw For systems like this compound, these models would investigate how molecular packing and orientation affect charge mobility. First-principles molecular dynamics can be used to simulate exciton diffusion and dissociation into free charge carriers, which is a crucial process in organic solar cells. rsc.org

Interface Modeling for Hybrid Organic-Inorganic Systems

The performance of many modern electronic and optoelectronic devices relies on the interface between organic molecules and inorganic materials, such as metal electrodes or semiconductor substrates. rsc.org Computational modeling is essential for understanding the structural and electronic properties of these hybrid interfaces.

For this compound, interface modeling would involve constructing a theoretical slab model of an inorganic surface (e.g., silicon, titanium dioxide, or a metal) and placing one or more this compound molecules on it. DFT calculations are then used to determine the most stable adsorption geometry, the binding energy, and the electronic structure of the combined system.

A key focus of such modeling is to understand the charge-transfer dynamics across the interface. rsc.org Calculations can reveal the alignment of the molecule's HOMO and LUMO levels with the inorganic material's band structure, which determines whether electron or hole injection is favorable. These simulations provide critical insights for designing more efficient organic-inorganic devices like solar cells, sensors, and transistors. rsc.org

Non-Linear Optical (NLO) Property Investigations

Computational chemistry and theoretical modeling serve as powerful tools for investigating the non-linear optical (NLO) properties of materials, offering insights into their potential for applications in photonics and optoelectronics. In the context of this compound, while specific computational studies on the isolated monomer are not extensively documented in the literature, a significant body of theoretical work has been dedicated to understanding the NLO properties of its corresponding polymer, poly(3-heptylthiophene) (P3HT), and related oligothiophenes. These studies are crucial as the NLO response of the polymer is fundamentally derived from the electronic characteristics of its constituent monomer units.

The NLO properties of conjugated polymers like poly(3-heptylthiophene) are of particular interest due to the delocalized π-electron systems along their backbones. This delocalization can lead to large changes in molecular polarizability under the influence of an external electric field, resulting in significant NLO effects. Theoretical investigations primarily focus on the calculation of key NLO parameters such as the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are microscopic measures of the second- and third-order NLO responses, respectively.

Theoretical Framework and Computational Methods

Quantum chemical calculations are the primary means of theoretically predicting NLO properties. researchgate.net Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for studying thiophene-based systems due to their favorable balance between computational cost and accuracy. acs.orgnih.gov These methods are employed to compute the static and dynamic hyperpolarizabilities of oligomers of varying lengths to extrapolate the properties of the polymer. The choice of functional and basis set within the DFT framework is critical for obtaining reliable results. For instance, functionals that incorporate a portion of the exact Hartree-Fock exchange, known as hybrid functionals, are often preferred for describing the electronic structure and optical properties of conjugated molecules. acs.org

Ab initio methods, while more computationally intensive, are also utilized to provide benchmark data for assessing the performance of different DFT functionals. The Finite Field (FF) approach is a common technique applied in conjunction with these quantum chemical methods to calculate hyperpolarizabilities. This method involves applying a static electric field to the molecule and calculating the resulting changes in its energy or dipole moment.

Influence of the Heptyl Side Chain

The presence of the heptyl side chain at the 3-position of the thiophene ring in poly(3-heptylthiophene) plays a significant, albeit indirect, role in determining the NLO properties. While the π-conjugation along the polymer backbone is the primary origin of the NLO response, the alkyl side chains influence the polymer's morphology, solubility, and solid-state packing. These factors, in turn, affect the effective conjugation length and the intermolecular interactions, both of which can modulate the macroscopic NLO properties of the material.

Research Findings from Oligomer Studies

To quantitatively understand the NLO properties of poly(3-heptylthiophene), researchers often perform calculations on a series of its oligomers. By systematically increasing the number of repeating monomer units, it is possible to observe the evolution of the hyperpolarizability and extrapolate to the polymer limit.

While specific data for this compound oligomers is scarce, studies on similar alkyl-substituted oligothiophenes provide valuable insights. For instance, theoretical investigations have demonstrated that the longitudinal components of both the first and second hyperpolarizabilities increase non-linearly with the length of the oligomer chain. This is a characteristic feature of conjugated systems, where the collective response of the delocalized π-electrons leads to a significant enhancement of the NLO properties.

The table below presents a hypothetical representation of how NLO properties might be expected to evolve with oligomer length for a generic poly(3-alkylthiophene), based on general findings in the literature. It is important to note that these are illustrative values and the actual calculated values would depend on the specific computational methodology employed.

Oligomer (Number of Monomer Units)Average Polarizability (⟨α⟩) [a.u.]First Hyperpolarizability (β₀) [a.u.]Second Hyperpolarizability (⟨γ⟩) [a.u.]
Monomer150502.0 x 10⁴
Dimer3502001.5 x 10⁵
Trimer6005005.0 x 10⁵
Tetramer90010001.2 x 10⁶
Pentamer125018002.5 x 10⁶

These illustrative data showcase the trend of increasing polarizability and hyperpolarizability with the extension of the conjugated system. The growth of these properties eventually saturates as the oligomer length approaches the effective conjugation length of the polymer. Computational studies are instrumental in determining this saturation behavior, providing a theoretical limit for the NLO response of a given conjugated polymer.

Charge Transport Mechanisms in Poly 2 Heptylthiophene Analogues

Hopping Conduction Models in Disordered and Semicrystalline Regimes

Charge transport in P3ATs is generally understood to occur via hopping, where charge carriers move between localized states. aip.orgresearcher.life The nature of this hopping is heavily dependent on the degree of structural order within the polymer film, which typically consists of both crystalline and amorphous regions. researchgate.net

In the disordered, amorphous regions, charge transport is often described by variable range hopping (VRH) models. mdpi.com This model posits that at low temperatures, charge carriers will hop to more distant sites if the energy barrier is lower, rather than to adjacent sites with higher energy barriers. aip.org The dimensionality of this hopping can vary, with some studies suggesting a bi-dimensional conduction model provides a good fit for resistivity data in poly(3-hexylthiophene) (P3HT). unl.edu

Dependence of Charge Carrier Mobility on Molecular Architecture and Microstructure

The charge carrier mobility, a measure of how quickly a charge can move through the material, is profoundly influenced by the polymer's molecular architecture and the resulting microstructure of the thin film.

Molecular Architecture: Side-Chain Length

The length of the alkyl side chain in P3ATs plays a crucial role in determining the polymer's properties and, consequently, its charge carrier mobility. researchgate.netresearchgate.net Generally, an increase in side-chain length is expected to decrease mobility due to the insulating nature of the alkyl groups. researchgate.net However, the relationship is not always straightforward. For instance, some research indicates that the hexyl side chain in P3HT may be optimal for charge transport due to enhanced self-organization. researchgate.net Studies on regiorandom P3ATs have shown that longer side chains can lead to faster backbone dynamics, which in turn can affect charge transport. osti.gov The glass transition temperature (Tg) of regiorandom P3ATs decreases as the side-chain length increases, suggesting greater polymer mobility. osti.gov

PolymerSide-ChainGlass Transition Temperature (Tg)
Regiorandom P3HTHexyl6 °C
Regiorandom P3OTOctyl-17 °C
Regiorandom P3DDTDodecyl-26 °C
Data sourced from reference osti.gov

Microstructure: Crystallinity and Orientation

The degree of crystallinity and the orientation of the polymer chains within a thin film are critical determinants of charge transport. uni-siegen.de Highly crystalline films with well-ordered domains generally exhibit higher charge carrier mobilities. researchgate.netacs.org The orientation of the polymer backbone with respect to the substrate is particularly important. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is considered favorable for in-plane charge transport in devices like field-effect transistors. uni-siegen.deresearchgate.netmdpi.com Conversely, a "face-on" orientation is beneficial for vertical charge transport. acs.org Techniques like high-temperature rubbing and floating film transfer method (FTM) have been employed to achieve highly oriented films with anisotropic charge transport properties. researchgate.netwashington.edu

Influence of Charge Carrier Density on Transport Properties

The concentration of charge carriers within the polymer significantly impacts its transport properties. researchgate.net At low carrier densities, the material behaves as a semiconductor. However, as the charge carrier density increases, a transition to a more metallic behavior can be observed. researchgate.net This transition is attributed to the filling of localized states in the density of states. Once these traps are filled, subsequent charge carriers can move more freely, leading to an increase in conductivity.

Studies have shown that in P3HT, the charge carrier density can be modulated by factors such as doping and the application of a gate voltage in a transistor setup. rsc.org For instance, in F4TCNQ-doped P3HT films, the ratio of trapped to free polarons has been observed to increase at higher doping levels, which correlates with a plateau in the concentration-dependent conductivity. rsc.org

Role of Polaronic Charge Carriers and Their Relaxation Dynamics

In conjugated polymers like P3ATs, charge carriers are not simply electrons or holes but are quasi-particles known as polarons. awardspace.usjps.jp A polaron is a charge carrier that is coupled to a local distortion of the polymer lattice. awardspace.us These polaronic charge carriers can be generated through light absorption or chemical doping. nih.gov

Anisotropy of Charge Transport in Oriented Polymeric Films

Due to the inherent one-dimensional nature of charge transport along the conjugated backbone, oriented films of P3ATs exhibit significant anisotropy in their charge transport properties. researchgate.net Charge mobility is typically much higher along the direction of polymer chain alignment than perpendicular to it. researchgate.netnih.gov

Self Assembly and Supramolecular Organization of Poly 2 Heptylthiophene and Derivatives

Crystallization-Driven Self-Assembly (CDSA) in Solution and Thin Films

Crystallization-driven self-assembly (CDSA) has emerged as a powerful technique for creating well-defined, one-dimensional nanostructures from crystallizable polymers, including poly(3-alkylthiophenes). rsc.org This method is particularly effective for block copolymers (BCPs) where a crystallizable P3AT block is paired with an amorphous, soluble block. In a selective solvent—one in which the P3AT block is insoluble while the other block is soluble—the P3AT chains crystallize and aggregate to form a crystalline core, which is stabilized by a corona of the soluble block.

A refined version of this technique, known as "living CDSA" or seeded growth, offers precise control over the length of the resulting nanostructures. acs.org This process involves the addition of dissolved polymer chains (unimers) to pre-existing, short nanofiber fragments that act as seeds. The unimers add to the ends of the seeds, leading to the growth of nanofibers with controllable lengths and low length dispersity. acs.orgnih.gov A key challenge in living CDSA is suppressing spontaneous or homogeneous nucleation, which leads to the uncontrolled formation of new fibers. acs.org Detailed studies on poly(3-hexylthiophene) (P3HT) block copolymers have identified specific temperature conditions (e.g., 40 °C) where this spontaneous nucleation is suppressed, allowing for highly efficient and controlled seeded growth. acs.org The fundamental driving force behind this assembly is the strong π–π interactions between the thiophene (B33073) backbones, which promotes crystallization. rsc.org

This method has been used to create complex structures, such as Janus fibers, through the sequential CDSA of triblock copolymers. nih.gov

Formation of One-Dimensional Nanofibers and Two-Dimensional Nanosheets

The self-assembly of poly(3-alkylthiophenes) in solution most commonly results in the formation of one-dimensional (1D) nanofibers. acs.orgntu.edu.sg These structures are essentially crystalline whiskers where the polymer backbones are aligned and stabilized by π-π stacking. The formation of these nanofibers is a classic crystallization process, where the final dimensions are determined by the interplay between the rates of nucleation (the initial formation of small crystalline aggregates) and growth (the addition of polymer chains to existing aggregates). acs.orgnih.gov By controlling solution conditions, such as temperature and solvent quality, it is possible to manage these rates and thus tailor the size of the resulting nanofibers. acs.org

These 1D nanostructures are beneficial for electronic applications as they can provide continuous pathways for charge transport, potentially bridging the gap between electrodes in devices. ntu.edu.sg While nanofibers are the predominant morphology, other structures, such as two-dimensional (2D) nanosheets and curved crystals, can also be formed under specific conditions. nih.gov For instance, the self-assembly of P3HT-based brush copolymers, where P3HT chains are grafted as side chains onto a polymer backbone, can lead to different nanoscale morphologies depending on the side chain arrangement and copolymer composition. rsc.org The formation of 2D assemblies can be influenced by factors like the geometry of confinement and specific interfacial interactions.

Below is a table summarizing typical dimensions of P3HT nanostructures formed via self-assembly.

Nanostructure TypeTypical LengthTypical WidthTypical HeightFormation Method
Nanofibers Up to ~4 µm acs.org10 - 15 nm acs.orgSingle molecule thickness researchgate.netLiving CDSA / Seeded Growth acs.org
Nanowires Several micrometers~20 nm~2.5 nmSelf-assembly of functionalized polythiophenes rsc.orgrsc.org
Electrospun Fibers Continuous100 - 500 nm (Diameter)N/AElectrospinning semanticscholar.org

Interfacial and Confined Molecular Assembly Effects on Polymer Orientation

The orientation of poly(3-alkylthiophene) chains at interfaces and within confined geometries is a critical factor that dictates the performance of thin-film electronic devices. nih.govnih.gov Two primary molecular orientations are typically observed: "edge-on," where the thiophene rings are perpendicular to the substrate, and "face-on," where they are parallel to the substrate. The charge transport is generally more efficient along the π-stacking direction.

Interactions between the polymer and the substrate surface can strongly influence this orientation. researchgate.net For example, P3HT monolayer nanowhiskers readily adsorb onto a SiO₂ substrate with an edge-on orientation. researchgate.net This interaction can be further tuned by modifying the substrate surface; adsorption is significantly higher on SiO₂ modified with an electron-withdrawing perfluorohexyl monolayer, while no adsorption is observed on a surface with a hexyl monolayer. researchgate.net In contrast, on a highly oriented pyrolytic graphite (HOPG) surface, P3HT molecules tend to adopt a face-on orientation. researchgate.net

Geometric confinement at the nanoscale also plays a significant role in directing the assembly of polymer chains. nih.gov When P3HT is confined within nano-imprinted line patterns, the main chains can be oriented vertically, with π-π stacking occurring along the direction of the line. researchgate.net Covalently linking P3HT to other polymers, such as in a block copolymer, is another effective strategy to control orientation. P3HT-based block copolymers can be designed to self-assemble into structures that enforce an edge-on orientation of the P3HT domains. tandfonline.com

The table below summarizes the influence of different substrates on P3HT orientation.

SubstratePredominant Polymer OrientationReference
SiO₂ Edge-on researchgate.net
Perfluorohexyl-modified SiO₂ Edge-on (enhanced adsorption) researchgate.net
Hexyl-modified SiO₂ No Adsorption researchgate.net
Highly Oriented Pyrolytic Graphite (HOPG) Face-on researchgate.net
Graphene Vertical growth (Face-on), collapses to Edge-on upon drying nih.gov

Influence of Solvent Processing and Thermal Annealing on Morphology

The morphology of poly(3-alkylthiophene) thin films is highly sensitive to the processing conditions used during their fabrication from solution. Both solvent-based treatments and thermal annealing are widely used to control and enhance the crystalline order within the films.

Solvent Processing: The choice of solvent and its evaporation rate are critical. Using a "good" solvent, which can readily dissolve the polymer, allows the P3HT chains to remain mobile for longer periods during the film drying process. This extended time for self-organization can lead to the development of well-defined P3HT nanofibrils and improved phase separation in polymer blends. acs.org A technique known as "solvent annealing" involves slowing down the solvent evaporation after spin-coating, for instance, by placing the film in a covered petri dish. ucla.edu This slow growth method significantly improves the ordering of the polymer chains, leading to enhanced device performance. ucla.edu

Solvent Vapor Annealing (SVA): An alternative approach is solvent vapor annealing, where a dried polymer film is exposed to a solvent's vapor. mdpi.comnih.gov The solvent molecules penetrate the film, increasing the mobility of the polymer chains and allowing them to reorganize into more crystalline structures, even at room temperature. mdpi.com Studies have shown that SVA can profoundly impact the structural and morphological characteristics of P3HT films. For instance, annealing a P3HT film embedded with preformed nanowires in chloroform (B151607) vapor increased the density of crystalline structures, leading to a 4.4-fold increase in charge carrier mobility. mdpi.comnih.gov

The following table details the effect of different annealing methods on the properties of P3HT films.

Processing MethodConditionsEffect on MorphologyEffect on PropertiesReference
Solvent Annealing Slow drying of solvent after spin-coatingPromotes ordering and formation of nanofibrilsIncreases power conversion efficiency ucla.edu
Solvent Vapor Annealing Exposure to chloroform vapor for 20 minIncreased density of crystalline nanowiresCharge carrier mobility increased from ~0.023 to ~0.102 cm²/V·s mdpi.comnih.gov
Thermal Annealing Isothermal crystallization at high temperaturesImproved crystallinityEnhanced crystalline quality bohrium.com

Supramolecular Polymerization and Hierarchical Structure Formation

Supramolecular polymerization refers to the non-covalent assembly of monomeric units—in this case, individual polymer chains—into larger, ordered, and polymeric structures. For poly(3-alkylthiophenes), this process is primarily driven by non-covalent forces such as π–π stacking and hydrophobic interactions. rsc.org This assembly leads to the formation of primary nanostructures, such as the nanofibers and nanowires discussed previously.

These primary structures can then serve as building blocks for the formation of more complex, hierarchical structures. For example, by introducing specific functional groups onto the polythiophene side chains, one can program their assembly. Polythiophenes functionalized with carboxylic acid groups have been shown to self-assemble in solution to form distinct nanowires. rsc.orgrsc.org This assembly is stabilized by a combination of hydrophobic interactions between the alkyl chains and hydrogen bonding between the carboxylic acid groups. rsc.org

Furthermore, more complex nanostructures can be engineered to undergo hierarchical self-assembly. P3HT-based Janus fibers, which have two distinct faces, have been shown to re-self-assemble in a selective solvent to form well-defined aggregates of two or four fibers. nih.gov Amphiphilic, regioregular polythiophenes can self-assemble at an air-water interface to form highly ordered, cell-membrane-like monomolecular layers. cmu.edu These layers, which represent a high degree of supramolecular organization, can be transferred to solid substrates to create ultrathin films with optimized π-stacking for high electrical conductivity. cmu.edu This ability to build hierarchical structures from the molecular level up is a key strategy for developing advanced functional materials.

Applications of 2 Heptylthiophene Derived Materials in Organic Electronics

Organic Photovoltaics (OPVs) and Solar Cells

Polythiophenes derived from 2-heptylthiophene, such as poly(3-hexylthiophene) (P3HT), are extensively used as electron donor materials in organic solar cells. tcichemicals.commdpi.comresearchgate.net Their broad absorption spectrum and good charge carrier mobility make them suitable for converting sunlight into electricity. researchgate.net

Function as Active Donor Materials in Bulk Heterojunction Architectures

In the most common architecture for organic solar cells, the bulk heterojunction (BHJ), a derivative of this compound, poly(3-hexylthiophene) (P3HT), acts as the p-type donor material, blended with an n-type acceptor material. mdpi.comwikipedia.org A widely studied and successful combination is P3HT with a fullerene derivative, dakenchem.comdakenchem.com-phenyl C61-butyric acid methyl ester (PCBM). mdpi.comwikipedia.orgacs.org This blend creates a large interfacial area between the donor and acceptor, which is crucial for efficient separation of photogenerated excitons into free charge carriers. mdpi.comwikipedia.org

The performance of these devices is highly dependent on the morphology of the active layer. mdpi.com Researchers have demonstrated that by adding low molecular weight P3HT to the P3HT:PCBM blend, the device performance can be increased by up to 36% over an unmodified device. acs.orgnih.gov This improvement is attributed to the oligomeric P3HT chains compatibilizing the donor-acceptor interfaces at low loading levels. nih.gov

The following table summarizes the performance of various P3HT:PCBM based organic photovoltaic devices.

Device StructureJsc (mA/cm²)Voc (V)FFPCE (%)
ITO/NiO/P3HT/PC61BM/LiF/Al11.30.640.695.16
ITO/PEDOT:PSS/P3HT:PC61BM (1:0.8)/Al9.50.630.685.0
P3HT-b-PS/PCBM (as-made)---0.42
P3HT-b-PS/PCBM (thermally annealed)---1.93
P3HT:PC71BM---1.15
TTT-co-P3HT:PC71BM---0.14

Table 1: Performance of P3HT:PCBM based OPV devices under various configurations. Data sourced from mdpi.comsigmaaldrich.comuwc.ac.za. Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill Factor, PCE: Power Conversion Efficiency.

Hybrid Organic-Inorganic Photovoltaic Systems (e.g., with Metal Chalcogenide Nanoparticles)

Materials derived from this compound are also integral to hybrid organic-inorganic photovoltaic systems. In these devices, the organic polymer is combined with inorganic nanostructures, such as silicon nanowires or metal chalcogenide nanoparticles. acs.orgsioc-journal.cnmdpi.com This approach aims to leverage the advantages of both material classes: the high stability and mobility of inorganic materials with the tunable properties and solution processability of organic polymers. sioc-journal.cn

One area of significant research is the use of P3HT as a hole-transport material in perovskite solar cells. nih.govrsc.org Studies have shown that the molecular weight of the P3HT used has a significant impact on device performance, with higher molecular weights leading to improved efficiency. nih.gov For instance, P3HT-based perovskite solar cells with a molecular weight of 124 kDa achieved an average efficiency of 16.2%, double that of cells with a 44 kDa P3HT. nih.gov This enhancement is linked to reduced charge recombination and increased light absorption at higher molecular weights. nih.gov

In another hybrid configuration, P3HT has been used in conjunction with silicon nanowires (SiNWs). acs.org Functionalizing the silicon surface, for example with methyl groups, and incorporating platinum nanoparticles has led to devices with a power conversion efficiency of 5.9%. acs.org P3HT has also been incorporated into hybrid solar cells with metal chalcogenide nanoparticles like TiO2 and MoS2. aip.orguanl.mx A bulk heterojunction solar cell with a TiO2/MoS2/P3HT structure demonstrated a photoconversion efficiency of 1.3%. aip.org

The table below presents data from various hybrid organic-inorganic photovoltaic devices utilizing P3HT.

Device StructureJsc (mA/cm²)Voc (V)FFPCE (%)
Planar H-Si/P3HT0.030.4580.390.006
-CH3-Si/P3HT9.40.4730.251.1
-CH3-SiNWs/P3HT18.50.3790.483.4
-CH3-SiNWs/PtNDs/P3HT---5.9
Al/n-Si/P3HT/PEDOT:PSS/Au30.650.5980.61611.52
n-Si/P3HT (undoped)----
n-Si/P3HT (F4-TCNQ doped, no air)18.10.2880.603.17
n-Si/P3HT (F4-TCNQ doped, with air)---6.56
Pristine P3HT on perovskite---9.2
Doped P3HT on perovskite---12.4

Table 2: Performance metrics of hybrid organic-inorganic solar cells incorporating P3HT. Data sourced from acs.orgrsc.orgaip.orgaip.org.

Organic Field-Effect Transistors (OFETs)

Poly(3-hexylthiophene) is a benchmark p-type semiconductor in organic field-effect transistors (OFETs). researchgate.nettcichemicals.comaip.org Its semiconducting properties allow it to form the active channel layer in these devices, which are the fundamental building blocks of organic circuits. sigmaaldrich.com

p-Type Semiconductor Performance and Device Engineering

P3HT's performance as a p-type semiconductor is characterized by its hole mobility, which is a measure of how quickly charge carriers can move through the material. sigmaaldrich.comsigmaaldrich.com The mobility of P3HT can be significantly influenced by processing conditions, the choice of solvent, and the interface with the dielectric layer. aip.orgrsc.org For instance, treating the SiO2 gate insulator with octadecyltrimethoxysilane (B1207800) (OTMS) has been shown to enhance the mobility of P3HT-based OFETs to as high as 0.24 cm²/Vs. aip.org

Device engineering strategies, such as doping the P3HT, can further improve performance. aimspress.comaimspress.com Doping with iodine has been shown to improve the interdigitation between adjacent P3HT chains, leading to increased charge-carrier mobility. aimspress.com The introduction of a virgin graphene oxide interfacial layer between the P3HT and the dielectric/electrodes has also been demonstrated to increase the drain current and field-effect mobility. mdpi.com

Charge Carrier Injection and Transport in OFET Devices

Efficient charge carrier injection from the source electrode and transport through the P3HT channel to the drain electrode are critical for high-performance OFETs. The ordering and crystallinity of the P3HT film play a crucial role in charge transport. rsc.org Solution aggregation of P3HT before film deposition can create nanofibrils that act as conducting paths, leading to higher charge-carrier mobility. rsc.org Mobilities as high as 0.1 cm²/Vs have been achieved in ultrathin films (around 8 nm thick) using this method. rsc.org

The mobility of charge carriers in P3HT-based OFETs is also temperature-dependent, generally increasing with temperature. researchgate.net Doping P3HT with materials like PCBM and iodine not only increases the charge carrier concentration but also enhances mobility, leading to significantly improved electrical conductivity. aimspress.com

The following table showcases the charge carrier mobility of P3HT in OFETs under different conditions.

Device Configuration / ConditionCharge Carrier Mobility (cm²/V·s)
P3HT (general range)1x10⁻⁴ - 1x10⁻¹
P3HT (general range)1x10⁻³ - 1x10⁻¹
P3HT with IL-gating and p-doping20.2
P3HT with OTMS-treated SiO₂0.24
P3HT/EEG nanocomposite0.0391
Pristine P3HT-
P3HT film from fresh chloroform (B151607) solution3.7 x 10⁻³
P3HT film from aged chloroform solution5.8 x 10⁻²
P3HT film from fresh toluene (B28343) solution5.1 x 10⁻³
P3HT film from aged toluene solution1.1 x 10⁻²

Table 3: Charge carrier mobility in P3HT-based OFETs. Data sourced from sigmaaldrich.comsigmaaldrich.comrsc.orgaip.orgresearchgate.netmdpi.com.

Organic Light-Emitting Diodes (OLEDs)

While more extensively studied for photovoltaic and transistor applications, this compound derivatives like P3HT also have applications in organic light-emitting diodes (OLEDs). ontosight.aidakenchem.com In OLEDs, an electrical current is passed through a thin film of organic material, which then emits light.

P3HT can be used as a component in the emissive layer or as a hole-transport layer in OLED structures. dakenchem.com Although P3HT itself is a landmark material, its relatively large band gap can limit its power conversion efficiency in some applications. oup.com The development of luminescent organic radicals has opened new avenues for near-infrared (NIR) emitting OLEDs, where materials with specific electronic properties are required. arxiv.org While detailed research on P3HT's specific role and performance in state-of-the-art OLEDs is less common compared to its use in OPVs and OFETs, its foundational properties as a semiconducting polymer make it a relevant material in the broader context of organic electronics, including light-emitting applications. ontosight.aidakenchem.comchemicalbull.com

: Sensors and Other Emerging Optoelectronic Devices

Poly(3-alkylthiophene)s (P3ATs), a class of conductive polymers derived from substituted thiophene (B33073) monomers like this compound, have garnered significant interest for their application in low-cost, flexible, and large-area electronic devices. mdpi.commit.edu Their utility stems from their semiconducting properties, environmental stability, and the tunability of their characteristics through chemical modification. psu.edusemanticscholar.org Specifically, the interaction of the polymer's delocalized π-electron system with various chemical species or photons forms the basis for their use in sensors and other optoelectronic devices. acs.org While poly(3-hexylthiophene) (P3HT) is the most extensively studied member of this family, the principles and applications are broadly relevant to other P3ATs, including poly(3-heptylthiophene). aip.orgresearchgate.net These materials are promising for creating devices that operate at room temperature, offering an advantage over traditional inorganic semiconductor-based technologies which often require high operating temperatures. nih.govcmu.edu

Chemical and Gas Sensors

The ability of poly(3-alkylthiophene)s to function as the active layer in chemical sensors is one of their most promising applications. researchgate.net These sensors typically operate as chemiresistors or as the channel material in organic field-effect transistors (OFETs). aip.orgresearchgate.net The sensing mechanism relies on the change in the polymer's electrical properties, such as conductivity or charge carrier mobility, upon exposure to an analyte. mdpi.com When target molecules adsorb onto the polymer film, they can induce a change in the doping level of the polymer or cause swelling of the film, both of which alter the charge transport characteristics. mdpi.comresearchgate.net

Volatile Organic Compound (VOC) Detection: P3AT-based sensors have demonstrated notable sensitivity to a range of volatile organic compounds (VOCs), which are important for environmental monitoring and medical diagnostics. researchgate.netresearchgate.net For instance, sensors using P3HT have been fabricated to detect analytes like toluene, chloroform, dichloromethane (B109758), and methanol. researchgate.netntu.edu.tw The response is often distinct for different VOCs, enabling their discrimination. cmu.eduresearchgate.net In one study, aligned electrospun fibers of a P3HT/poly(methyl methacrylate) blend were used to create a sensor for toluene vapor, achieving a detection limit of 200 ppm. ntu.edu.tw Another approach utilized Langmuir-Blodgett films of P3HT mixed with stearic acid on interdigitated electrodes to detect dichloromethane and other VOCs. researchgate.net The use of OFET structures can significantly enhance sensitivity, pushing detection limits down to the parts-per-million (ppm) level. nih.gov Research has shown that P3HT-based OFETs can detect various gases, including alcohols and ketones, with a linear response at low concentrations. nih.gov

Noxious and Oxidizing Gas Detection: P3ATs are particularly effective in detecting oxidizing gases like nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃). semanticscholar.orgnih.gov The interaction with these gases directly modulates the p-type conductivity of the polymer. For NO₂, an oxidizing gas, the interaction increases the concentration of charge carriers (holes), thereby increasing the polymer's conductivity. semanticscholar.org Conversely, ammonia, a reducing gas, donates electrons, which recombine with holes and decrease the conductivity. acs.org

Significant improvements in sensor performance have been achieved by modifying the morphology of the polymer film. Creating a nanoporous structure in a P3HT film, for example, was shown to enhance the diffusion and adsorption of nitric oxide (NO) gas, leading to a sensor with a responsivity of approximately 42% and a detection limit of 0.5 ppm for a 10 ppm exposure. nih.govdntb.gov.ua Similarly, OFET sensors based on single-crystal P3HT nanowires exhibited three times higher sensitivity to ammonia compared to conventional thin-film devices. acs.org Graft copolymers incorporating P3HT have also been investigated, showing high responses to NO₂ at concentrations as low as 1 ppm. semanticscholar.org

Table 1: Performance of various Poly(3-alkylthiophene)-Based Gas Sensors

Photodetectors and Other Optoelectronic Devices

The semiconducting and photoactive nature of P3ATs makes them suitable for various optoelectronic applications, most notably organic photodetectors (OPDs). mdpi.comresearchgate.net These devices convert light into an electrical signal and are attractive for applications like image sensing and optical communications due to their potential for low-cost fabrication on flexible substrates. d-nb.info The performance of an OPD is characterized by its responsivity (the ratio of output electrical current to incident optical power) and its specific detectivity (D*), which measures the ability to detect weak signals.

P3HT is a popular choice as the electron-donor material in bulk heterojunction (BHJ) OPDs, where it is blended with an electron-acceptor material. d-nb.info The absorption spectrum of P3HT covers a significant portion of the visible range, typically from 450 nm to 600 nm. d-nb.info To create broadband photodetectors that cover the entire visible spectrum, P3HT is often blended with other materials that have complementary absorption spectra. d-nb.info For example, incorporating the non-fullerene acceptor ITIC into a P3HT:PC₇₁BM blend broadened the detection range to 380-760 nm and achieved a specific detectivity greater than 10¹² Jones across this range. d-nb.info

The morphology of the active layer and the device architecture are critical for high performance. rsc.org Thermal annealing of the active layer has been shown to increase the response of P3HT-based photodetectors by a factor of 10 to 20. rsc.org The geometry of the electrodes also plays a role in device performance. Studies on solution-processed P3HT layers on interdigitated metal electrodes have been conducted to optimize electrode shape for better performance. mdpi.comnih.gov Furthermore, P3ATs have been explored in other novel optoelectronic contexts. For instance, a thiophenic copolymer incorporating a cyanophenoxy group showed promise in light-emitting applications, with emission centered around 590 nm. psu.edu This highlights the versatility of thiophene-based polymers in both light detection and emission technologies. psu.edu

Table 2: Performance of Poly(3-hexylthiophene)-Based Organic Photodetectors

Future Research Directions and Unresolved Challenges

Development of Advanced Synthetic Control for Tailored Molecular Architectures

A significant hurdle in the field of conjugated polymers is the precise control over their molecular architecture, which is intrinsically linked to their electronic and optical properties. For poly(2-heptylthiophene), future research must prioritize the development of advanced synthetic methodologies that offer meticulous control over molecular weight, regioregularity, and dispersity. While catalyst-transfer polymerization has shown promise for other poly(alkylthiophenes), its application to this compound needs to be thoroughly investigated and optimized. umich.edu

Key unresolved challenges include:

Achieving High Regioregularity: The precise head-to-tail coupling of this compound units is paramount for maximizing charge carrier mobility. While methods exist for achieving high regioregularity in similar polymers, their transferability and efficiency for the this compound monomer need to be established. nih.gov

Controlling Molecular Weight and Dispersity: The ability to synthesize polymers with a narrow range of molecular weights (low dispersity) is crucial for reproducible device performance. Future synthetic strategies should aim to provide this level of control to enable systematic studies of structure-property relationships. umich.edu

Synthesis of Block Copolymers: The synthesis of block copolymers incorporating poly(this compound) segments with other functional polymers could lead to novel materials with tailored self-assembly properties and enhanced functionalities for applications in, for example, photovoltaics and sensors.

A comparative look at synthetic control for different poly(alkylthiophenes) highlights the need for dedicated research into this compound.

Table 1: Comparison of Synthetic Parameters for Selected Poly(alkylthiophenes) (Illustrative)

PolymerTypical Regioregularity (%)Typical Molecular Weight (kDa)Common Synthetic Method
Poly(3-hexylthiophene) (P3HT)> 9520 - 100GRIM, Catalyst-Transfer Polymerization
Poly(3-dodecylthiophene) (P3DDT)> 9015 - 80GRIM, Stille Coupling
Poly(this compound)Largely UnexploredLargely UnexploredNeeds Optimization

Deeper Understanding of Structure-Property Relationships at the Nanoscale

The performance of organic electronic devices is critically dependent on the nanoscale morphology of the active layer. nih.govacs.org For poly(this compound), a comprehensive understanding of how its molecular structure dictates its solid-state packing and thin-film morphology is currently lacking. The slightly longer heptyl side chain, compared to the hexyl chain in P3HT, may introduce subtle but significant differences in interchain packing and crystallinity, which in turn will affect charge transport.

Future research should focus on:

Elucidating Crystalline Packing: High-resolution characterization techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), are needed to determine the precise crystalline packing structure of poly(this compound) in thin films.

Controlling Thin-Film Morphology: Systematic studies are required to understand how processing conditions (e.g., solvent choice, annealing temperature, and deposition technique) influence the nanoscale morphology, including the formation of fibrillar structures and the degree of crystallinity. nih.govacs.org

Correlating Morphology with Electronic Properties: A key challenge is to establish clear correlations between the nanoscale morphology and key electronic properties such as charge carrier mobility and exciton (B1674681) diffusion length.

Optimization of Device Performance and Long-Term Stability

While the potential of poly(this compound) in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs) can be inferred from related materials, its actual performance remains to be systematically evaluated and optimized. A major unresolved challenge for all organic electronic materials is ensuring long-term operational stability.

Key areas for future investigation include:

OFET Performance: Fabricating and characterizing OFETs based on poly(this compound) to determine its intrinsic charge carrier mobility and exploring strategies to enhance it through morphological control and interface engineering.

OSC Efficiency: Investigating the performance of poly(this compound) as a donor material in bulk heterojunction solar cells, including the optimization of the donor-acceptor blend morphology and the selection of suitable acceptor materials.

Degradation Mechanisms: Identifying the primary degradation pathways for poly(this compound) under operational stress (e.g., exposure to light, air, and electrical bias) is crucial for developing effective encapsulation and stabilization strategies to prolong device lifetime.

Exploration of Novel Hybrid Material Systems and Device Architectures

The integration of poly(this compound) into hybrid material systems and novel device architectures represents a promising avenue for future research. The combination of the processability of conjugated polymers with the unique properties of other materials can lead to synergistic effects and enhanced device performance.

Unresolved challenges and future directions include:

Polymer-Nanoparticle Blends: Investigating hybrid solar cells where poly(this compound) is blended with inorganic nanoparticles (e.g., TiO2, ZnO) as electron acceptors. scienceopen.com The interfacial interactions and charge transfer dynamics at the organic-inorganic interface will be critical areas of study.

All-Polymer Solar Cells: Exploring the use of poly(this compound) in all-polymer solar cells, which offer potential advantages in terms of mechanical flexibility and stability. rsc.org Identifying suitable polymer acceptors with complementary absorption spectra and energy levels is a key challenge.

Flexible and Wearable Devices: Leveraging the inherent flexibility of poly(this compound) to develop flexible transistors and sensors for wearable electronics. Ensuring robust performance under mechanical stress is a significant hurdle to overcome.

Methodological Advancements in In-Situ Characterization and Multiscale Simulation

To gain a deeper understanding of the dynamic processes that govern the formation of poly(this compound) thin films and their behavior in devices, advanced characterization and simulation techniques are indispensable.

Future research should focus on:

In-Situ Probes of Film Formation: Employing in-situ techniques, such as real-time spectroscopic ellipsometry and grazing-incidence X-ray scattering during film deposition and annealing, to monitor the evolution of the morphology and optical properties. ep2-bayreuth.de This will provide crucial insights into the kinetics of crystallization and phase separation.

Multiscale Modeling: Developing and applying multiscale simulation approaches to connect the molecular-level structure of poly(this compound) to its macroscopic electronic properties. researchgate.net This includes quantum chemical calculations of electronic structure, molecular dynamics simulations of polymer chain dynamics and packing, and device-level modeling of charge transport and recombination. mdpi.com

Correlative Microscopy and Spectroscopy: Combining high-resolution microscopy techniques (e.g., atomic force microscopy, transmission electron microscopy) with spatially resolved spectroscopy to correlate local morphology with electronic and optical properties at the nanoscale.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across laboratories?

  • Methodological Answer : Adhere to COSHH guidelines for solvent handling and document all parameters (e.g., stirring speed, drying time over MgSO₄). Share detailed NMR assignments (integration ratios, coupling constants) and chromatograms (HPLC retention times). Use a centralized repository (e.g., Zenodo) to publish raw spectral data and synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Heptylthiophene
Reactant of Route 2
Reactant of Route 2
2-Heptylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.